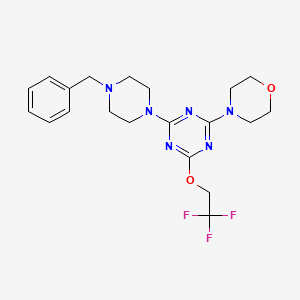![molecular formula C22H18N2O3 B3458727 3-(2-furyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide](/img/structure/B3458727.png)
3-(2-furyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide
描述
3-(2-furyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. It is a synthetic compound that is prepared using specific chemical reactions, and its properties and mechanism of action have been studied extensively.
作用机制
The mechanism of action of 3-(2-furyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide is based on its chemical structure and properties. The compound is fluorescent, which allows it to be used as a probe for detecting specific molecules in biological systems. It can also be activated by light, which makes it useful as a photosensitizer in photodynamic therapy. The compound can also form stable complexes with other molecules, which makes it useful as a drug delivery system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(2-furyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide depend on its specific applications. When used as a fluorescent probe, it can be used to detect specific molecules in biological systems, which can provide valuable information about cellular processes and disease mechanisms. When used as a photosensitizer in photodynamic therapy, it can induce cell death in cancer cells, which can be an effective treatment option. When used as a drug delivery system, it can target specific cells or tissues, which can improve the efficacy and reduce the side effects of drugs.
实验室实验的优点和局限性
The advantages of using 3-(2-furyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide in lab experiments include its fluorescent properties, which allow for easy detection and visualization of specific molecules, and its ability to form stable complexes with other molecules, which makes it useful as a drug delivery system. However, the limitations of using this compound include its potential toxicity, which can affect the results of experiments, and its limited solubility in certain solvents, which can affect its application in certain experiments.
未来方向
There are several future directions for research on 3-(2-furyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide. One direction is to investigate its potential use as a diagnostic tool for detecting specific diseases, such as cancer. Another direction is to explore its potential as a therapeutic agent for treating various diseases, such as cancer and inflammatory disorders. Additionally, further research can be conducted to optimize its properties and improve its efficacy as a drug delivery system.
科学研究应用
3-(2-furyl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acrylamide has been studied extensively for its potential applications in various fields of scientific research. It has been used as a fluorescent probe for detecting specific molecules, such as proteins and enzymes, in biological systems. It has also been used as a photosensitizer in photodynamic therapy for cancer treatment. Additionally, it has been investigated for its potential use as a drug delivery system, where it can be used to target specific cells or tissues.
属性
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N2O3/c1-14-5-9-20-19(12-14)24-22(27-20)16-7-6-15(2)18(13-16)23-21(25)10-8-17-4-3-11-26-17/h3-13H,1-2H3,(H,23,25)/b10-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIOFSVSQNBXLQF-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C=CC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)/C=C/C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(furan-2-yl)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-(4-methylphenyl)-N-(3-pyridinylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458644.png)
![N-(2-furylmethyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458648.png)
![N-benzyl-N-methyl-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458653.png)
![N-methyl-5-(4-methylphenyl)-N-[2-(2-pyridinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458656.png)
![5-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3458669.png)
![N-(3-methoxy-5-nitrophenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3458676.png)
![N-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3458682.png)
![5-(4-chlorophenyl)-N-(2,4-dimethoxyphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3458691.png)
![5-(4-chlorophenyl)-N-3-pyridinyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3458695.png)

![2-(2-methoxyphenyl)-6-(1-piperidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3458709.png)
![N'-[(4-bromophenyl)sulfonyl]-2-thiophenecarbohydrazide](/img/structure/B3458714.png)
![N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B3458719.png)
![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-3-(2-furyl)acrylamide](/img/structure/B3458721.png)